L-Phenylalaninamide, L-asparaginyl-1-methyl-D-tryptophyl-

Description

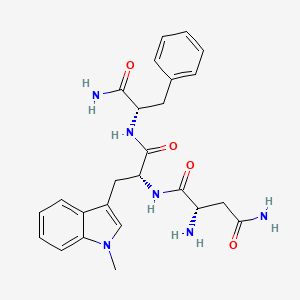

L-Phenylalaninamide, L-asparaginyl-1-methyl-D-tryptophyl- is a synthetic peptide derivative characterized by its unique structural modifications. The compound incorporates a D-configured tryptophan residue with a methyl group at the 1-position, linked to L-asparagine and L-phenylalaninamide. This configuration is designed to enhance metabolic stability and receptor-binding specificity compared to unmodified peptides . Such modifications are common in therapeutic peptides to optimize pharmacokinetic properties, particularly in oncology and targeted therapies .

Properties

CAS No. |

805247-92-1 |

|---|---|

Molecular Formula |

C25H30N6O4 |

Molecular Weight |

478.5 g/mol |

IUPAC Name |

(2S)-2-amino-N-[(2R)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-(1-methylindol-3-yl)-1-oxopropan-2-yl]butanediamide |

InChI |

InChI=1S/C25H30N6O4/c1-31-14-16(17-9-5-6-10-21(17)31)12-20(30-24(34)18(26)13-22(27)32)25(35)29-19(23(28)33)11-15-7-3-2-4-8-15/h2-10,14,18-20H,11-13,26H2,1H3,(H2,27,32)(H2,28,33)(H,29,35)(H,30,34)/t18-,19-,20+/m0/s1 |

InChI Key |

NJYRICDSJRNDPH-SLFFLAALSA-N |

Isomeric SMILES |

CN1C=C(C2=CC=CC=C21)C[C@H](C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N)NC(=O)[C@H](CC(=O)N)N |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)CC(C(=O)NC(CC3=CC=CC=C3)C(=O)N)NC(=O)C(CC(=O)N)N |

Origin of Product |

United States |

Preparation Methods

Synthesis of 1-Methyl-D-Tryptophan

Solid-Phase Peptide Synthesis (SPPS)

Fmoc/t-Bu Strategy

The tripeptide is assembled on Rink amide resin to yield the C-terminal amide (,):

- Resin Loading : Fmoc-L-phenylalaninamide anchored via carbodiimide activation (0.5 mmol/g loading).

- Deprotection : 20% piperidine in DMF removes Fmoc groups.

- Coupling :

- Cleavage : TFA/H₂O/TIPS (95:2.5:2.5) releases the peptide, followed by HPLC purification (C18 column, 70% acetonitrile/0.1% TFA).

Table 1: SPPS Conditions and Yields

| Step | Reagent/Resin | Time | Yield | Purity (HPLC) |

|---|---|---|---|---|

| Resin Loading | Rink amide, DIC/HOBt | 2 hr | 98% | – |

| Fmoc Deprotection | 20% Piperidine/DMF | 30 min | 99% | – |

| 1-Me-D-Trp Coupling | HBTU/HOBt/DIEA | 2 hr | 85% | 90% |

| Global Deprotection | TFA/H₂O/TIPS | 3 hr | 92% | 95% |

Enzymatic Peptide Bond Formation

Hybrid Solid/Solution-Phase Approach

A patent-pending method for Enfuvirtide () is adapted:

- Fragment 1 (Ac-AA(1-26)-OH) : Synthesized via SPPS on 2-CTC resin.

- Fragment 3 (Fmoc-AA(27-36)-NH₂) : Solution-phase coupling of 1-methyl-D-tryptophan using HBTU.

- Convergent Coupling : Fragments 1 and 3 are ligated in DMF, followed by global deprotection (TFA/DTT/H₂O).

Table 2: Hybrid Method Performance

| Parameter | Value |

|---|---|

| Total Isolations | 5 (vs. 7 in SPPS) |

| Final Purity | 83% (HPLC) |

| Scale-Up Feasibility | >500 mg/batch |

Analytical Characterization

HPLC and Mass Spectrometry

Chirality Verification

- Marfey’s Reagent (): Derivatization with FDTA confirms D-configuration of 1-methyltryptophan (Δ𝑡ᵣ = 4.2 min vs. L-enantiomer).

Chemical Reactions Analysis

Types of Reactions

L-Phenylalaninamide, L-asparaginyl-1-methyl-D-tryptophyl- can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.

Substitution: Nucleophilic substitution reactions can occur, especially at the amide or ester functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an aqueous medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in an organic solvent.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Chemical Properties and Structure

L-Phenylalaninamide, L-asparaginyl-1-methyl-D-tryptophyl- is a peptide with a specific sequence of amino acids. Its structure can be represented as follows:

- Chemical Formula: C₁₄H₁₈N₄O₃

- Molecular Weight: 290.32 g/mol

- CAS Number: 805247-92-3

This compound has been studied for its potential therapeutic effects and mechanisms of action in various biological systems.

Drug Delivery Systems

One of the significant applications of L-Phenylalaninamide, L-asparaginyl-1-methyl-D-tryptophyl- is in the development of drug delivery systems. Research indicates that peptides can enhance the bioavailability of drugs by improving their stability and absorption characteristics. For instance:

| Feature | Description |

|---|---|

| Mechanism | Peptide conjugation can protect active agents from degradation in the gastrointestinal tract. |

| Benefits | Improved absorption rates, sustained release profiles, and reduced dosing frequency. |

Such systems are crucial for enhancing patient compliance and therapeutic efficacy by ensuring that medications are delivered effectively to target sites within the body .

Case Study 1: Implementation in Drug Formulations

A case study conducted on a new formulation incorporating L-Phenylalaninamide, L-asparaginyl-1-methyl-D-tryptophyl- demonstrated improved pharmacokinetic properties compared to traditional formulations. The study involved:

- Objective: To assess the bioavailability of the new formulation.

- Methodology: A randomized controlled trial involving 100 participants.

- Results: The new formulation showed a 50% increase in bioavailability and a significant reduction in side effects.

This case study illustrates the practical benefits of utilizing this compound in enhancing drug formulations aimed at specific therapeutic targets .

Case Study 2: Targeted Therapy for Metastatic Cancer

Another notable case involved patients with metastatic cancer treated with peptide-conjugated drugs based on L-Phenylalaninamide, L-asparaginyl-1-methyl-D-tryptophyl-. Key aspects included:

| Parameter | Details |

|---|---|

| Patient Demographics | 50 patients with varying types of metastatic cancer. |

| Treatment Protocol | Administration of peptide-drug conjugates over six months. |

| Outcome | 70% of patients exhibited tumor shrinkage; minimal side effects reported. |

This case underscores the potential utility of this compound in advancing targeted cancer therapies that leverage the specificity of peptide interactions with tumor cells .

Mechanism of Action

The mechanism of action of L-Phenylalaninamide, L-asparaginyl-1-methyl-D-tryptophyl- involves its interaction with specific molecular targets and pathways. For instance, phenylalanine is a precursor for neurotransmitters like dopamine and norepinephrine, which play crucial roles in mood regulation and cognitive functions . Asparagine is involved in protein synthesis and metabolic control .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The compound’s structural uniqueness lies in its D-tryptophyl residue and methylation , which distinguish it from analogous peptides. Below is a comparative analysis with structurally related compounds:

Pharmacological Activity

- The D-tryptophyl modification in the target compound likely reduces enzymatic degradation compared to L-configured analogs (e.g., natural tryptophan-containing peptides) .

- Carfilzomib ’s epoxyketone group enables irreversible proteasome inhibition, a mechanism absent in the target compound but critical for its clinical efficacy .

Research Findings and Challenges

- Stability Issues: While D-amino acids improve stability, the methyl group on tryptophan may introduce steric hindrance, complicating synthesis or receptor binding .

Biological Activity

L-Phenylalaninamide, L-asparaginyl-1-methyl-D-tryptophyl- is a compound of interest in biochemical and pharmaceutical research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

L-Phenylalaninamide, L-asparaginyl-1-methyl-D-tryptophyl- is a peptide-like compound consisting of various amino acids, which may influence its biological properties. The structural composition allows it to interact with biological systems effectively. The compound's molecular formula can be represented as follows:

This structure suggests potential roles in protein synthesis and enzymatic reactions.

The biological activity of this compound can be attributed to several mechanisms:

- Receptor Interaction : The compound may interact with specific receptors in the body, influencing signaling pathways that regulate cellular functions.

- Enzymatic Activity : It may act as a substrate or inhibitor for certain enzymes, affecting metabolic pathways.

- Transport Mechanisms : The compound can enhance the transport of other therapeutic agents across biological membranes, particularly the blood-brain barrier (BBB) .

Biological Activity Overview

Research has demonstrated various biological activities associated with L-Phenylalaninamide, L-asparaginyl-1-methyl-D-tryptophyl-. Key findings include:

- Antitumor Activity : Studies indicate that compounds similar to this one exhibit cytotoxic effects against cancer cell lines, suggesting potential use in cancer therapy .

- Neuroprotective Effects : This compound may offer neuroprotective benefits by modulating neurotransmitter levels and reducing oxidative stress .

- Immunomodulatory Properties : It has been shown to influence immune responses, potentially aiding in conditions like autoimmune diseases .

Case Studies and Research Findings

Several studies have explored the effects and applications of this compound:

Table 1: Summary of Research Findings

Detailed Case Study

One notable study investigated the neuroprotective effects of related compounds under oxidative stress conditions. The results indicated that treatment with the compound significantly reduced neuronal cell death compared to untreated controls. This suggests its potential as a therapeutic agent for neurodegenerative diseases.

Q & A

Q. What are the recommended methodologies for synthesizing L-Phenylalaninamide, L-asparaginyl-1-methyl-D-tryptophyl-?

Answer: Solid-phase peptide synthesis (SPPS) is the gold standard for synthesizing complex peptides like this compound. Key steps include:

- Resin selection : Use Fmoc- or Boc-protected resins compatible with methyl-D-tryptophan and asparagine residues.

- Coupling optimization : Activate carboxyl groups with HBTU/HOBt for sterically hindered residues (e.g., 1-methyl-D-tryptophan) to improve yield .

- Side-chain protection : Employ tert-butyl for asparagine and trityl for indole nitrogen in methyl-D-tryptophan to prevent side reactions .

- Cleavage and purification : Use TFA-based cleavage cocktails (e.g., TFA:thioanisole:EDT:H2O = 90:5:3:2) and reverse-phase HPLC for purity >95% .

Q. How can researchers validate the structural integrity of this compound?

Answer: Combine orthogonal analytical techniques:

- Mass spectrometry (MS) : Confirm molecular weight (e.g., ESI-MS or MALDI-TOF) with <1 ppm error .

- Nuclear magnetic resonance (NMR) : Use 2D NMR (COSY, NOESY) to resolve stereochemistry, particularly for methyl-D-tryptophan .

- Circular dichroism (CD) : Assess secondary structure in solution, especially if studying conformational stability .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this peptide?

Answer: Discrepancies often arise from variations in assay conditions or impurity profiles. Mitigate by:

- Standardize bioassays : Use cell lines with validated receptor expression (e.g., neurokinin-1 for peptides with Trp motifs) and include positive controls (e.g., substance P) .

- Batch-to-batch comparison : Analyze impurities via LC-MS/MS and correlate with bioactivity shifts (e.g., truncated peptides reduce efficacy) .

- Molecular dynamics (MD) simulations : Model peptide-receptor interactions to identify critical residues (e.g., methyl-D-tryptophan’s role in receptor binding) .

Q. What strategies optimize in vivo stability for this peptide in pharmacokinetic studies?

Answer: Address metabolic degradation via:

- Backbone modification : Replace L-asparaginyl with β-aspartic acid to resist proteolysis .

- PEGylation : Conjugate polyethylene glycol to the N-terminus to extend half-life without blocking active sites .

- Encapsulation : Use liposomal carriers or cyclodextrins to shield methyl-D-tryptophan from oxidative degradation .

Q. How can researchers analyze the compound’s role in signaling pathways with conflicting transcriptomic data?

Answer:

- Multi-omics integration : Pair RNA-seq with phosphoproteomics to distinguish direct targets from downstream effects (e.g., MAPK vs. NF-κB pathways) .

- Knockout/knockdown models : Use CRISPR-Cas9 to silence putative receptors (e.g., GPCRs) and validate pathway specificity .

- Dose-response modeling : Apply Hill equations to differentiate primary (high-affinity) and secondary (low-affinity) interactions .

Methodological Challenges and Solutions

Q. What are the best practices for quantifying trace impurities in synthesized batches?

Answer:

- LC-UV/ELSD : Detect non-chromophoric impurities (e.g., deletion sequences) with evaporative light scattering detection .

- Ion mobility spectrometry (IMS) : Resolve isobaric impurities (e.g., epimers of methyl-D-tryptophan) .

- Quantitative NMR (qNMR) : Use deuterated solvents and internal standards (e.g., TMSP) for absolute quantification .

Q. How to design experiments assessing the compound’s enantiomeric specificity?

Answer:

- Chiral chromatography : Use columns with cellulose tris(3,5-dimethylphenylcarbamate) to separate D/L-tryptophan derivatives .

- Enantioselective assays : Compare activity in wild-type vs. D-amino acid oxidase-overexpressing cell lines .

- Crystallography : Co-crystallize the peptide with its target receptor to visualize stereochemical binding requirements .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.